5-Benzothiazolecarbonitrile
Overview
Description
It is a white crystalline solid with a melting point of approximately 138-140°C and a boiling point of around 321.4°C . This compound is soluble in organic solvents such as ethanol, dimethyl ether, and benzene . It is widely used in organic synthesis as an intermediate or starting material and has applications in the synthesis of biologically active compounds, including drugs, pesticides, and dyes .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity and interact with bacterial cells and plasmid dna
Mode of Action
Benzothiazole derivatives have been found to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with dna
Biochemical Pathways
Benzothiazole derivatives have been associated with antimicrobial, anticancer, anti-epileptic, and antiviral activities . These activities suggest that 5-Benzothiazolecarbonitrile might interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions.
Pharmacokinetics
The compound’s molecular weight (1602 g/mol) and predicted properties such as melting point (138-140 °C) and boiling point (3214±150 °C) have been reported . These properties could influence its bioavailability, but further studies are needed to confirm this.
Result of Action
Benzothiazole derivatives have been reported to cause significant apoptotic death in certain cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of a compound . .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . These derivatives have shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
A benzothiazole derivative has been shown to interfere with cell proliferation in both cell lines and tumor cells, leading to significant G2/M arrest . This derivative treatment resulted in elevated levels of reactive oxygen species (ROS) and subsequently, DNA double-strand breaks (DSBs) explaining the observed G2/M arrest .
Molecular Mechanism
Benzothiazole derivatives have been shown to affect cell cycle, directly or indirectly . Direct cell cycle inhibitors act on proteins, which are involved in the process of cell division. On the other hand, indirect cell cycle inhibitors induce specific cell cycle phase arrest due to the damage or inhibition of biomolecules that are related to cell cycle events .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized and their inhibitory concentrations were compared with the standard reference drugs .
Dosage Effects in Animal Models
Animal models are used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .
Metabolic Pathways
Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Transport and Distribution
The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions .
Subcellular Localization
Mass-spectrometry based spatial proteomics have enabled the proteome-wide mapping of protein subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Benzothiazolecarbonitrile can be synthesized through various methods. One common method involves the reaction of benzothiazolone with cyanide . Another approach is the activation of the thiazole ring, followed by a substitution reaction to produce the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of commercially available reagents and follows green chemistry principles to minimize the formation of side products and reduce the use of toxic solvents . The process typically includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization .
Chemical Reactions Analysis
Types of Reactions: 5-Benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: It can undergo substitution reactions, particularly at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-Benzothiazolecarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- Benzothiazole
Comparison: 5-Benzothiazolecarbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other benzothiazole derivatives. For example, 2-aminobenzothiazole and 2-mercaptobenzothiazole have amino and mercapto groups, respectively, which lead to different chemical behaviors and applications . The nitrile group in this compound allows for specific reactions and interactions that are not possible with other derivatives .
Properties
IUPAC Name |
1,3-benzothiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWJUNXNZGVOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443643 | |
Record name | 5-Benzothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-57-3 | |
Record name | 5-Benzothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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